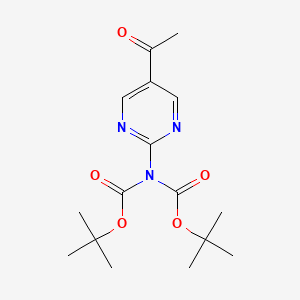
Di-tert-butyl (5-acetylpyrimidin-2-yl)iminodicarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE: is a synthetic organic compound that belongs to the class of carbamates. These compounds are widely used in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound, featuring a pyrimidine ring and tert-butyl groups, makes it an interesting subject for scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving an aldehyde and a urea derivative.
Introduction of the Acetyl Group: The acetyl group can be introduced via an acetylation reaction using acetic anhydride or acetyl chloride.
Carbamoylation: The final step involves the reaction of the pyrimidine derivative with tert-butyl chloroformate and a suitable amine to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its carbamate structure.
Drug Development: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Agriculture: Possible use as a pesticide or herbicide.
Materials Science: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition. The pyrimidine ring may interact with nucleic acids or proteins, affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)CARBAMATE: Lacks the tert-butoxycarbonyl group.
N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE: Lacks the tert-butyl group.
Uniqueness
The presence of both tert-butyl and tert-butoxycarbonyl groups in TERT-BUTYL N-(5-ACETYLPYRIMIDIN-2-YL)-N-[(TERT-BUTOXY)CARBONYL]CARBAMATE provides unique steric and electronic properties, making it distinct from similar compounds. These properties can influence its reactivity, stability, and interactions with biological targets.
Propiedades
Fórmula molecular |
C16H23N3O5 |
|---|---|
Peso molecular |
337.37 g/mol |
Nombre IUPAC |
tert-butyl N-(5-acetylpyrimidin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-10(20)11-8-17-12(18-9-11)19(13(21)23-15(2,3)4)14(22)24-16(5,6)7/h8-9H,1-7H3 |
Clave InChI |
ZLRYSVOBSFVVEH-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN=C(N=C1)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


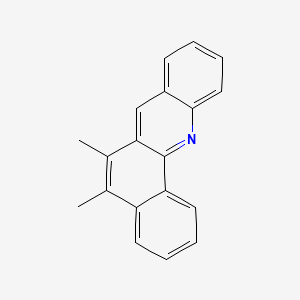
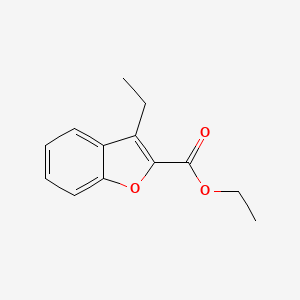


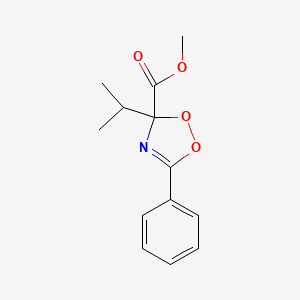
![1-[[3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]methyl]-3-phenylurea;ethanesulfonic acid](/img/structure/B14013722.png)
![Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)bicyclo[3.1.0]hex-2-ene-6-carboxylate](/img/structure/B14013726.png)
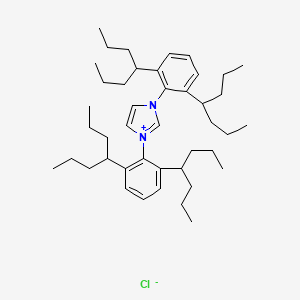
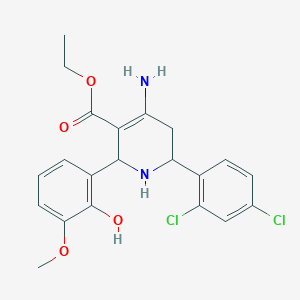
![N-[3-(3,4-dimethoxyphenyl)propyl]-2-phenylacetamide](/img/structure/B14013753.png)
![(2',4'-Dichloro-[1,1'-biphenyl]-4-YL)methanamine](/img/structure/B14013754.png)
![[S(R)]-N-[(S)-3,5-Bis(dimethylethyl)phenyl][2-(dicyclohexylphosphanyl)phenyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14013757.png)
![3-(1,2-Bis(tert-butoxycarbonyl)hydrazineyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14013758.png)
![1,4-Dioxaspiro[4.5]deca-6,9-diene-2,8-dione](/img/structure/B14013759.png)
